molecular formula C19H28ClNO5 B3424653 Pitolisant oxalate CAS No. 362665-57-4

Pitolisant oxalate

Cat. No. B3424653
CAS RN: 362665-57-4
M. Wt: 385.9 g/mol
InChI Key: OZTKSXOIWBLDBB-UHFFFAOYSA-N
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Description

Pitolisant is an antagonist and inverse agonist at the histamine H3 receptor that is used to treat narcolepsy in adults . It is a selective antagonist or inverse agonist of the histamine H3 receptor used to treat type 1 or 2 narcolepsy . It is commonly marketed under the trade name Wakix .


Molecular Structure Analysis

The molecular formula of Pitolisant is C17H26ClNO . The average molecular weight is 295.85 and the monoisotopic mass is 295.1702922 . The structure of Pitolisant can be found in various chemical databases .


Chemical Reactions Analysis

Pitolisant interacts with various chemicals in the body to exert its effects. It is known to increase the activity of some neurons while decreasing the activity of others . It also increases neuron pairs with synchronous activity in excitatory-responsive neuronal populations .


Physical And Chemical Properties Analysis

Pitolisant is soluble in alcohol and acetonitrile and has a dissociation constant of 9.67 . It is a small molecule and is classified as an approved, investigational drug .

Mechanism of Action

Pitolisant works by blocking histamine autoreceptors, which enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain . This mechanism of action is used to treat excessive daytime sleepiness and other symptoms of narcolepsy .

Future Directions

Pitolisant is currently being evaluated for potential therapeutic benefits in other conditions. For example, Harmony Biosciences has initiated a global Phase 3 trial to evaluate the safety and efficacy of Pitolisant as a treatment for excessive daytime sleepiness and behavioral symptoms in patients aged six years and older with Prader-Willi syndrome . There are also ongoing studies evaluating the effectiveness of Pitolisant in improving excessive daytime sleepiness and fatigue in adults with myotonic dystrophy type 1 .

properties

IUPAC Name

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;3-1(4)2(5)6/h7-10H,1-6,11-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTKSXOIWBLDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pitolisant oxalate

CAS RN

362665-57-4
Record name Piperidine, 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362665-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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